Itriglumide - 201605-51-8

Itriglumide

Catalog Number: EVT-270157
CAS Number: 201605-51-8
Molecular Formula: C33H38N2O4
Molecular Weight: 526.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itriglumide is a CCK2 receptor antagonist potentially for the treatment of peptic ulcers, dyspepsia, and gastroesophageal reflux disease (GERD).
Classification
  • Chemical Name: Itriglumide
  • Molecular Formula: C33H38N2O4
  • CAS Number: 201605-51-8
  • Classification: Gastrin receptor antagonist
Synthesis Analysis

The synthesis of Itriglumide involves several intricate steps, typically requiring specific reagents and conditions to achieve the desired chemical structure. The synthesis pathway can be outlined as follows:

  1. Formation of Intermediate Compounds:
    • The first step involves the condensation of 3,5-dimethylisatoic acid anhydride with 8-azabicyclo[4.5]decane in the presence of triethylamine and refluxing toluene. This reaction yields an intermediate compound that serves as a precursor for further modifications.
    • A second intermediate is produced by reacting 3-(1-naphthyl)glutaric anhydride with methanol, leading to the racemic monomethyl ester. This ester undergoes optical resolution using cinchonine to isolate the desired enantiomer.
  2. Final Synthesis Steps:
    • The final product is synthesized by condensing the previously formed amine (Intermediate I) with the chloride derivative of the resolved 3®-(1-naphthyl)glutaric acid monomethyl ester (Intermediate II) in hot toluene, followed by hydrolysis with sodium hydroxide in a methanol/methylene chloride/water mixture.

This multi-step process emphasizes the complexity and precision required in synthesizing Itriglumide, highlighting its significance in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of Itriglumide can be described in terms of its functional groups and stereochemistry:

  • Core Structure: The compound features a complex bicyclic structure combined with aromatic rings and functional groups that facilitate its interaction with gastrin receptors.
  • Stereochemistry: Itriglumide has specific stereochemical configurations that are crucial for its biological activity. The presence of chiral centers necessitates careful consideration during synthesis to ensure the correct enantiomer is produced.

Structural Data

  • Molecular Weight: Approximately 518.67 g/mol
  • SMILES Notation: C1CCN(CC1)C(=O)C2=C(C(=C(C=C2)C(=O)N3CCC4(CCCC4)CC3)NC(=O)CC@HC5=CC=CC6=CC=CC=C65)C

The detailed analysis of its molecular structure indicates that Itriglumide’s design is tailored for high specificity towards gastrin receptors, which is essential for its intended pharmacological effects.

Chemical Reactions Analysis

Itriglumide can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The ester functionality can undergo hydrolysis under basic conditions, yielding carboxylic acids.
  2. Substitution Reactions: The compound can also engage in substitution reactions involving its nitrogen and carbonyl groups, which may alter its pharmacological properties.
  3. Oxidation and Reduction: Although less common, Itriglumide may participate in redox reactions depending on the environmental conditions and reagents used.

These reactions are significant for understanding how Itriglumide might be modified for enhanced efficacy or reduced side effects in therapeutic applications.

Mechanism of Action

Itriglumide functions primarily as a selective antagonist at gastrin receptors (specifically CCK2 receptors). By blocking these receptors, it effectively inhibits the actions of gastrin, leading to decreased gastric acid secretion. This mechanism is particularly beneficial in treating conditions characterized by excessive stomach acid production.

Key Mechanistic Details

  • Receptor Interaction: Itriglumide binds competitively to gastrin receptors, preventing gastrin from eliciting its physiological effects.
  • Inhibition of Acid Secretion: The blockade results in reduced stimulation of parietal cells in the stomach lining, thereby lowering gastric acid levels.

This mechanism underpins its therapeutic potential in managing gastrointestinal disorders related to hyperacidity.

Physical and Chemical Properties Analysis

Itriglumide exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Specific melting point data may vary but typically falls within a defined range suitable for pharmaceutical formulations.
  • pH Stability: Its stability across various pH levels makes it suitable for oral formulations targeting gastrointestinal conditions.

These properties are critical for formulating effective drug delivery systems.

Applications

Itriglumide has several scientific applications primarily within pharmacology and medicinal chemistry:

  1. Gastrointestinal Disorders: It is being investigated for its efficacy in treating gastroesophageal reflux disease and peptic ulcers by reducing gastric acid secretion.
  2. Research Tool: As a gastrin receptor antagonist, it serves as a valuable tool for studying gastrointestinal physiology and pathophysiology.
  3. Potential Combination Therapies: There are ongoing studies exploring its use alongside other therapeutic agents to enhance treatment outcomes for inflammatory bowel diseases and other related conditions.
Historical Development and Research Trajectory of Itriglumide

Emergence in Pharmacological Research: Early Discovery and Patent Landscape

Itriglumide (CR 2945) emerged in the late 1980s to early 1990s as part of a strategic effort by Rotta Research Laboratorium to develop potent and selective cholecystokinin receptor antagonists. This period witnessed intense pharmaceutical competition to develop therapeutically viable CCK antagonists, reflected in complex patent landscapes covering glutamic acid derivatives and benzodiazepine-based structures. The development of itriglumide occurred against a backdrop of evolving intellectual property strategies, with companies seeking broad protection for chemical scaffolds showing CCK receptor affinity. Patent analytics reveal clustering around glutaramic acid derivatives during this period, with researchers systematically modifying the core structure to enhance receptor specificity and pharmacokinetic properties [1] [5].

Itriglumide was specifically engineered as a (R)-1-naphthalene propionic acid derivative, representing a significant structural evolution from first-generation antagonists like proglumide. This molecular refinement yielded substantially improved receptor affinity, with early preclinical studies demonstrating nanomolar-range inhibition of CCK₂ receptors. The compound's development exemplified rational drug design approaches focused on optimizing receptor-ligand interactions, particularly through stereochemical control. Patent protections secured during this period covered both the specific chemical entity and its therapeutic applications for acid-related disorders, positioning itriglumide as a candidate with commercial potential in gastrointestinal therapeutics [6] [10].

Table 1: Evolution of Glutaramic Acid-Derived CCK Receptor Antagonists

CompoundChemical DesignationCCK₁R IC₅₀ (μM)CCK₂R IC₅₀ (μM)Selectivity Ratio (CCK₂R)
ProglumideD,L-4-benzamido-N,N-dipropyl-glutaramic acid6,00011,0001.8
LorglumideD,L-4-(3,4-dichlorobenzoylamino)-5-(di-N-pentylamino)-5-oxopentanoic acid0.133002,300
Itriglumide (CR 2945)(R)-1-naphthalene propionic acid20.70.00239,000
YF476(R)-1-[2,3-dihydro-2-oxo-1-pivaloylmethyl-5-(2'pyridyl)-1H-1,4-benzodiazepin-3-yl]-3-(methylaminophenyl)urea0.500.000115,020

Evolution of Target Identification: CCK₂ Receptor Antagonism as a Therapeutic Strategy

The therapeutic rationale for itriglumide centered on selective cholecystokinin type 2 receptor (CCK₂R, formerly CCK-B/gastrin receptor) antagonism. This receptor, with near equal affinity for gastrin and cholecystokinin, was identified as a critical regulator of gastric acid secretion and mucosal growth. Physiological studies established that gastrin acts as the primary endogenous ligand for peripheral CCK₂ receptors due to 5-10-fold higher postprandial serum concentrations compared to CCK. Receptor mapping confirmed CCK₂R expression in human gastric mucosa, exocrine pancreas, adrenal gland, and central nervous system, revealing multiple potential therapeutic applications [2] [10].

Itriglumide demonstrated exceptional receptor selectivity with approximately 9,000-fold greater affinity for CCK₂R versus CCK₁R – a significant improvement over earlier compounds like lorglumide (2,300-fold selective for CCK₁R) and spiroglumide (9.6-fold selective for CCK₂R). This pharmacological profile was achieved through stereospecific optimization, with the R-enantiomer showing substantially greater receptor affinity and selectivity than racemic mixtures or the S-configuration. Mechanistic studies confirmed itriglumide's competitive antagonism, effectively blocking gastrin-stimulated acid secretion in isolated gastric glands and animal models at nanomolar concentrations. The compound's structure-activity relationship (SAR) profile established that the naphthalene moiety significantly enhanced receptor binding affinity and metabolic stability compared to smaller aromatic systems [6] [10].

Table 2: Selectivity Profile of Key CCK₂ Receptor-Preferring Antagonists

CompoundCCK₁R IC₅₀ (μM)CCK₂R IC₅₀ (μM)Selectivity Ratio (CCK₂R)Chemical Class
Itriglumide (CR 2945)20.70.00239,000Glutaramic acid derivative
L-365,3600.280.002140Benzodiazepine derivative
YF4760.500.000115,020Benzodiazepine derivative
CI-9884.30.00172,501Dipeptoid
JB950084.00.0014,000Benzobicyclo[2.2.2]octane

Discontinuation Analysis: Phase 2 Trials and Strategic Shifts in Development

Despite promising preclinical data demonstrating potent acid suppression and potential applications in hypergastrinemic states, itriglumide's clinical development was discontinued following Phase 2 trials. While detailed trial data remain proprietary, industry-wide analysis indicates that development challenges stemmed from multiple factors rather than efficacy alone. The compound faced a shifting therapeutic landscape where proton pump inhibitors (PPIs) were establishing dominance in acid-related disorders due to superior efficacy and patient compliance. Additionally, clinical trials for panic disorder indications (another potential application for CCK₂R antagonists) consistently demonstrated limited efficacy versus placebo, reducing commercial interest in the entire class [4] [6].

Itriglumide's discontinuation exemplifies strategic portfolio decisions in pharmaceutical development. Analysis of clinical pipelines from this period reveals that several CCK₂R antagonists reached Phase 2 but few progressed further. Development was often terminated not due to safety concerns but because of modest therapeutic differentiation in crowded markets and emerging doubts about the clinical translatability of CCK₂R antagonism for central nervous system disorders. The compound's development coincided with industry adoption of randomized discontinuation trial (RDT) methodologies designed to identify responsive subpopulations. While RDTs could potentially have refined itriglumide's target indications, development ceased before such approaches were applied [4] [7].

Properties

CAS Number

201605-51-8

Product Name

Itriglumide

IUPAC Name

(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid

Molecular Formula

C33H38N2O4

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1

InChI Key

MFOOVZCXWVAWOV-RUZDIDTESA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C

Solubility

Soluble in DMSO

Synonyms

eta-(2-((2-(azaspiro(4.5)dec-8-ylcarbonyl)-4,6-dimethylphenyl)amino)-2-oxoethyl)-(R)-1-naphthalenepropanoic acid
CR 2945
CR-2945
CR2945

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)O)C4=CC=CC5=CC=CC=C54)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.